ethyl 5-{[(2,4-dichlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-{[(2,4-dichlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[(2,4-dichlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(2,4-dichlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Ethyl 5-{[(2,4-dichlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-{[(2,4-dichlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-{[(2,4-dichlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxylate
- Ethyl 5-{[(2,4-dichlorophenoxy)acetyl]oxy}-1-ethyl-2-methyl-1H-indole-3-carboxamide
- Mthis compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its dichlorophenoxyacetyl group and ester functionality make it a versatile compound for various applications .
Properties
Molecular Formula |
C22H21Cl2NO5 |
---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
ethyl 5-[2-(2,4-dichlorophenoxy)acetyl]oxy-1-ethyl-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C22H21Cl2NO5/c1-4-25-13(3)21(22(27)28-5-2)16-11-15(7-8-18(16)25)30-20(26)12-29-19-9-6-14(23)10-17(19)24/h6-11H,4-5,12H2,1-3H3 |
InChI Key |
QCMMXNFZQGQVBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)OCC)C |
Origin of Product |
United States |
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